

2,3,5,6-tetrachloropyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,5,6-Tetrachloropyridine

Cat. No.: B1294921

[Get Quote](#)

In-Depth Technical Guide: 2,3,5,6-Tetrachloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3,5,6-tetrachloropyridine**, a key chemical intermediate. The document details its chemical and physical properties, outlines experimental protocols for its synthesis, and discusses its primary applications and toxicological profile.

Core Data Summary

2,3,5,6-Tetrachloropyridine, a chlorinated derivative of pyridine, is a white crystalline solid at room temperature.^{[1][2]} It is primarily utilized as a chemical intermediate in the production of various agrochemicals and pharmaceuticals.^{[2][3]}

Chemical and Physical Properties

The fundamental properties of **2,3,5,6-tetrachloropyridine** are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value
CAS Number	2402-79-1
Molecular Formula	C ₅ HCl ₄ N
Molecular Weight	216.88 g/mol [4]
Melting Point	90.5 °C [1] [5]
Boiling Point	251.6 °C [5]
Density	1.7 ± 0.1 g/cm ³ [4]
Vapor Pressure	0.02 mmHg at 25 °C [5]
Water Solubility	29.4-30.2 mg/L at 25 °C [5]
Log K _{ow}	3.32 [1]
Appearance	White crystalline solid [1] [2]
Odor	Camphor-like [1]

Toxicological Data

Toxicological data is crucial for handling and safety assessments. The following table summarizes key toxicity values for **2,3,5,6-tetrachloropyridine**.

Test	Species	Route	Value
LD ₅₀	Rat (male)	Oral	1414 mg/kg[6]
LD ₅₀	Rat (female)	Oral	1182 mg/kg[6]
LD ₅₀	Mouse (female)	Intraperitoneal	1150 mg/kg[6]
LC ₅₀ (4h)	Rat	Inhalation	> 98,000 mg/m ³ [7]
Eye Irritation	Rabbit	-	Very slight conjunctival irritation[6]
Skin Irritation	Rabbit	-	Slight redness after repeated application[6]

Experimental Protocols

Several methods for the synthesis of **2,3,5,6-tetrachloropyridine** have been developed. Below are detailed protocols for two common approaches.

Protocol 1: Synthesis from Pentachloropyridine

This protocol describes the dechlorination of pentachloropyridine to yield **2,3,5,6-tetrachloropyridine**.

Materials:

- Pentachloropyridine
- Zinc powder
- Ammonium salt (e.g., ammonium chloride)
- Solvent (e.g., alkyl nitrile such as acetonitrile, or a mixture with water)[8]

Procedure:

- In a reaction vessel, dissolve pentachloropyridine in the chosen solvent.[8]
- Add an ammonium salt to the mixture.[8]
- Gradually add zinc powder to the reaction mixture. The amount of zinc should be approximately 0.7 to 1.1 gram atoms per mole of pentachloropyridine.[8]
- Heat the reaction mixture and maintain it at a temperature suitable for the chosen solvent system, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS).
- Upon completion, cool the reaction mixture and filter to remove any unreacted zinc and other solid byproducts.
- The filtrate, containing the product, can be further purified by crystallization, distillation, or chromatography to isolate pure **2,3,5,6-tetrachloropyridine**.[9]

Protocol 2: Synthesis from Pyridine via Liquid-Phase Chlorination

This method involves the direct chlorination of pyridine in a liquid phase.

Materials:

- Pyridine
- Chlorinating agent (e.g., sulfur dichloride)
- Solvent (e.g., carbon tetrachloride)
- Nitrogen gas
- Sodium hydroxide solution (20%)
- Anhydrous magnesium sulfate

Procedure:

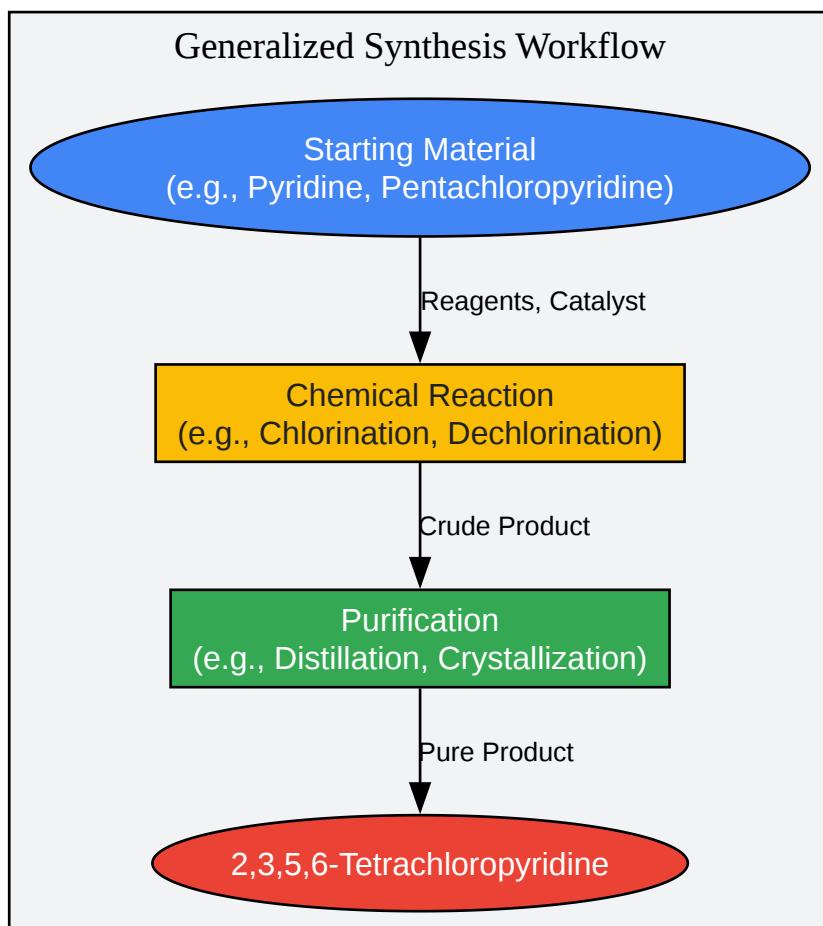
- In a reaction vessel under a nitrogen atmosphere, dissolve pyridine in carbon tetrachloride. [10]
- Cool the mixture to 0 °C using an ice bath.[10]
- Slowly add the chlorinating agent (sulfur dichloride) dropwise, ensuring the internal temperature remains below 20 °C.[10]
- After the addition is complete, heat the reaction mixture to reflux (approximately 71-80 °C) and maintain for 6-8 hours.[10]
- Cool the reaction mixture to room temperature and filter to remove any solid precipitates.[10]
- Neutralize the filtrate by the dropwise addition of a 20% sodium hydroxide solution.[10]
- Separate the organic phase, dry it over anhydrous magnesium sulfate, and then remove the solvent under reduced pressure.[10]
- The crude product can be purified by column chromatography to yield pure **2,3,5,6-tetrachloropyridine**.[10]

Applications and Significance

2,3,5,6-Tetrachloropyridine is a crucial intermediate in the synthesis of several commercially important products, particularly in the agrochemical and pharmaceutical industries.[2][3]

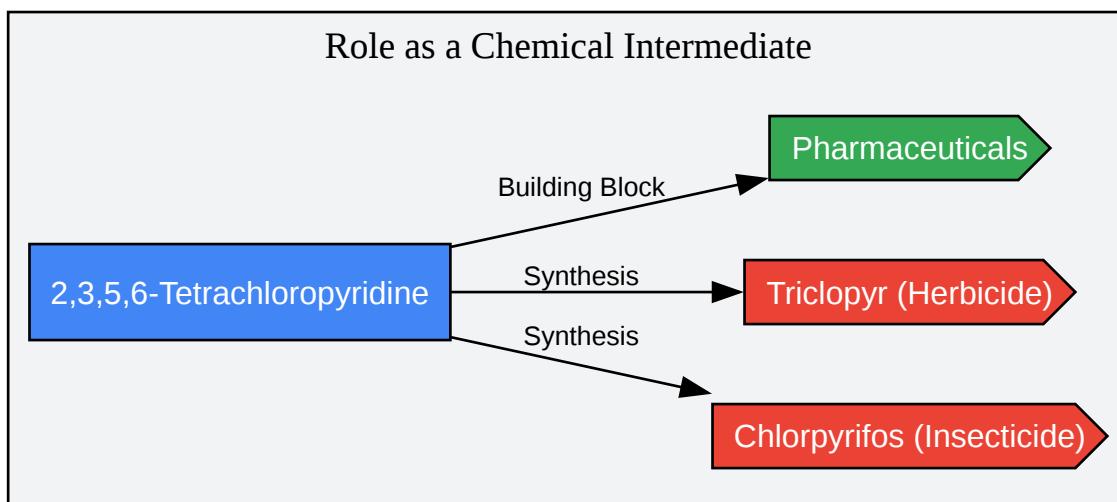
Agrochemical Synthesis

The primary application of **2,3,5,6-tetrachloropyridine** is in the production of pesticides.[2] It is a key precursor for the synthesis of the insecticide chlorpyrifos and the herbicide triclopyr.[1][11] The high demand for these crop protection agents drives the market for **2,3,5,6-tetrachloropyridine**.


Pharmaceutical and Chemical Research

In the pharmaceutical sector, this compound serves as a building block for the development of new therapeutic agents, particularly those with antimicrobial properties.[2][3] Its stable and

reactive nature also makes it a valuable tool for researchers in medicinal chemistry and material science, facilitating various chemical transformations.[2]


Visualized Workflows and Pathways

To better illustrate the relationships and processes involving **2,3,5,6-tetrachloropyridine**, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2,3,5,6-tetrachloropyridine**.

[Click to download full resolution via product page](#)

Caption: Role of **2,3,5,6-tetrachloropyridine** as a key intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. dataintelo.com [dataintelo.com]
- 4. 2,3,5,6-Tetrachloropyridine [anmochem.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. tera.org [tera.org]
- 7. 2,3,5,6-Tetrachloropyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 8. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents
[patents.google.com]

- 9. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 10. Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. Buy 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | 1134-04-9 [smolecule.com]
- To cite this document: BenchChem. [2,3,5,6-tetrachloropyridine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294921#2-3-5-6-tetrachloropyridine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com